molecular formula C12H17NO2 B1617640 Pentalamide CAS No. 5579-06-6

Pentalamide

Cat. No.: B1617640
CAS No.: 5579-06-6
M. Wt: 207.27 g/mol
InChI Key: UHYJMNVCANOFPF-UHFFFAOYSA-N
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Description

Pentalamide is an organic compound classified as an amide. It is derived from pentanoic acid (valeric acid) and ammonia, resulting in the formation of pentanamide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentalamide can be synthesized through the amidation reaction between pentanoic acid and ammonia. The reaction typically involves heating the carboxylic acid with ammonia, leading to the elimination of water and formation of the amide bond:

C5H10O2+NH3C5H11NO+H2O\text{C}_5\text{H}_{10}\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_5\text{H}_{11}\text{NO} + \text{H}_2\text{O} C5​H10​O2​+NH3​→C5​H11​NO+H2​O

Industrial Production Methods: In industrial settings, this compound is produced using similar amidation reactions but often with optimized conditions to increase yield and purity. Catalysts and solvents may be employed to facilitate the reaction and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of primary amines.

    Substitution: this compound can participate in substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products:

    Oxidation: Pentanoic acid.

    Reduction: Pentylamine.

    Substitution: Various substituted amides, depending on the reagents used.

Scientific Research Applications

Pentalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentalamide involves its interaction with various molecular targets. It is believed to exert its effects by interfering with nuclear metabolism, leading to the inhibition of DNA, RNA, phospholipid, and protein synthesis . This broad mechanism makes it a candidate for various therapeutic applications.

Comparison with Similar Compounds

    Formamide (Methanamide): A simpler amide with a single carbon atom.

    Acetamide (Ethanamide): Contains two carbon atoms.

    Propionamide (Propanamide): Contains three carbon atoms.

    Butyramide (Butanamide): Contains four carbon atoms.

Comparison: Pentalamide (pentanamide) is unique due to its longer carbon chain (five carbon atoms), which influences its physical and chemical properties. It has higher boiling and melting points compared to shorter-chain amides, and its solubility in water is also affected by the length of the carbon chain .

Properties

CAS No.

5579-06-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-pentoxybenzamide

InChI

InChI=1S/C12H17NO2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3,(H2,13,14)

InChI Key

UHYJMNVCANOFPF-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=CC=C1C(=O)N

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)N

5579-06-6

Origin of Product

United States

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